molecular formula C17H13NO3 B15051960 4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one CAS No. 82301-50-6

4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one

Cat. No.: B15051960
CAS No.: 82301-50-6
M. Wt: 279.29 g/mol
InChI Key: VXDLQXNXXYIRJC-UHFFFAOYSA-N
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Description

4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy-benzylidene group and a phenyl group attached to the oxazole ring

Preparation Methods

The synthesis of 4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 3-methoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(3-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one can be compared with other similar compounds, such as:

    4-Hydroxy-3-methoxybenzaldehyde: This compound shares the methoxybenzylidene moiety but lacks the oxazole ring.

    2-Phenyl-4H-oxazol-5-one: This compound contains the oxazole ring but lacks the methoxybenzylidene group.

    Schiff bases: These compounds have a similar structure with an imine group instead of the oxazole ring.

The uniqueness of this compound lies in its combination of the oxazole ring and the methoxybenzylidene group, which imparts distinct chemical and biological properties .

Properties

CAS No.

82301-50-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-14-9-5-6-12(10-14)11-15-17(19)21-16(18-15)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

VXDLQXNXXYIRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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